N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
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Description
N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H13ClN4O and its molecular weight is 312.76. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C19H16ClN7O
- Molecular Weight : 393.84 g/mol
- InChIKey : AMLNHUNMPGRVKP-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. This compound exhibits notable anticancer properties:
- Cell Line Studies : The compound was tested against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 2.70 µM to 5.19 µM across different cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell migration. Specifically, it increases reactive oxygen species (ROS) levels leading to mitochondrial dysfunction and subsequent apoptosis .
- Selectivity : Importantly, the compound showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad Spectrum : It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Mechanism : The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and interference with nucleic acid synthesis .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)15-7-5-12(6-8-15)16(22)19-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMCNIXCZPMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.